N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

PROTAC linker solubility Click chemistry Cyanine dye aggregation

This Cy5 fluorophore integrates four m-PEG4 chains to sterically shield the cyanine core, virtually eliminating aggregation-caused quenching. Achieve copper-catalyzed click bioconjugation in pure aqueous buffers without organic co-solvents. As a PROTAC linker, its optimal PEG4 spacing facilitates productive E3 ligase–target protein ternary complexes while enabling real-time fluorescence tracking of subcellular localization. Choose this compound for reliable, high-brightness imaging and consistent PROTAC performance.

Molecular Formula C63H99ClN2O18
Molecular Weight 1207.9 g/mol
Cat. No. B15126368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
Molecular FormulaC63H99ClN2O18
Molecular Weight1207.9 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-]
InChIInChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1
InChIKeyAQXZWLODURMDEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: A Multi-PEG4 Alkyne-Functionalized Cyanine Dye for Click Chemistry and PROTAC Linker Applications


The compound, also known as N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 (CAS: 2107273-54-9), is a cyanine 5 (Cy5) fluorophore extensively functionalized with multiple methoxy‑polyethylene glycol (m‑PEG4) chains and a terminal propargyl (alkyne) group . It belongs to the class of PEG‑based cyanine dyes, characterized by an excitation/emission maximum of 649/667 nm and a molecular weight of 1207.9 g/mol . The compound is primarily utilized as a click chemistry reagent and as a linker in the synthesis of proteolysis‑targeting chimeras (PROTACs), where the alkyne group enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC) for bioconjugation .

Why Generic Cy5-Alkyne Substitutes Cannot Replicate N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 Performance


Generic Cy5‑alkyne derivatives (e.g., Cy5‑alkyne, Cy5‑PEG3‑alkyne) typically feature minimal PEGylation, rendering them prone to aggregation‑induced quenching and poor aqueous solubility . In contrast, the target compound incorporates four distinct m‑PEG4 chains, which provide a sterically shielded architecture that mitigates π–π stacking of the cyanine core [1]. This structural distinction is not merely incremental; it directly influences solubility, fluorescence brightness, and the ability to maintain monodispersity in biological media—factors that are critical for reproducible in vitro and in vivo experiments [1]. Consequently, substituting this compound with a simpler Cy5‑alkyne analog may lead to significant underperformance in assays where consistent, high‑brightness fluorescence or efficient PROTAC ternary complex formation is required.

Quantitative Evidence for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 Differentiation


Enhanced Aqueous Solubility via Quadruple PEG4 Architecture

The compound's four m‑PEG4 chains confer substantially higher aqueous solubility compared to analogs with fewer PEG units. While simple Cy5‑alkyne derivatives (e.g., Cy5‑alkyne, CAS 1223357-57-0) are typically soluble only in organic solvents such as DMSO, the target compound is reported to be soluble in water, DMSO, DMF, and DCM . This expanded solvent compatibility is attributed to the extensive PEGylation, which increases hydrophilicity and disrupts intermolecular dye–dye interactions [1].

PROTAC linker solubility Click chemistry Cyanine dye aggregation

Steric Shielding Mitigates Aggregation‑Caused Quenching (ACQ)

The multi‑PEG4 decoration creates a sterically bulky environment around the Cy5 fluorophore, a design principle validated in heptamethine cyanine dyes for suppressing aggregation‑caused quenching (ACQ) [1]. In a related study, free Cy5 dye exhibited a fluorescence quantum yield of only 13.2%, whereas the same dye incorporated into a sterically shielded supramolecular assembly reached 45.3% [2]. Although direct quantum yield data for the target compound are not available, the structural analogy implies a similar enhancement relative to non‑PEGylated Cy5‑alkyne analogs.

Fluorescence brightness Anti‑ACQ Heptamethine cyanine

Optimized PROTAC Linker Length for Ternary Complex Formation

The compound provides a total PEG length of approximately 16 ethylene glycol units distributed across four m‑PEG4 chains, offering a flexible yet defined spacer architecture. Studies on PEG‑based PROTAC linkers have shown that PEG4 and PEG6 lengths represent an optimal balance between ternary complex formation and cellular permeability, with PEG3 often too short and PEG8 introducing unnecessary conformational entropy [1]. The multi‑PEG4 design of the target compound provides multiple attachment points while maintaining the favorable PEG4 spacing, potentially enabling more efficient target degradation compared to linkers with shorter PEG2 or PEG3 chains [2].

PROTAC linker length Targeted protein degradation PEG4 spacer

Recommended Application Scenarios for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5


Click Chemistry Bioconjugation in Aqueous Buffers

The compound's water solubility, conferred by its four m‑PEG4 chains, enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC) reactions directly in aqueous buffers without the need for organic co‑solvents such as DMSO . This is particularly advantageous for labeling sensitive biomolecules (e.g., antibodies, proteins) where exposure to organic solvents can cause denaturation or aggregation.

Construction of Fluorescent PROTACs for Targeted Protein Degradation

As a PROTAC linker, the compound provides the optimal PEG4 spacing known to facilitate productive ternary complex formation between E3 ligase and target protein [1]. The embedded Cy5 fluorophore further allows real‑time tracking of PROTAC cellular uptake and subcellular localization, a feature absent in non‑fluorescent PEG linkers.

High‑Brightness Fluorescence Imaging with Reduced Aggregation Quenching

The sterically shielded Cy5 core, protected by multiple m‑PEG4 chains, is expected to exhibit reduced aggregation‑caused quenching compared to minimally PEGylated Cy5 dyes [2]. This makes the compound suitable for applications requiring high local probe concentrations, such as super‑resolution microscopy or in vivo tumor imaging.

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